6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 339029-38-8
VCID: VC8105980
InChI: InChI=1S/C19H16N4O2/c24-23(25)17-8-6-16(7-9-17)22-11-10-18-15(13-22)12-20-19(21-18)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2
SMILES: C1CN(CC2=CN=C(N=C21)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C19H16N4O2
Molecular Weight: 332.4 g/mol

6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS No.: 339029-38-8

Cat. No.: VC8105980

Molecular Formula: C19H16N4O2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 339029-38-8

Specification

CAS No. 339029-38-8
Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
IUPAC Name 6-(4-nitrophenyl)-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C19H16N4O2/c24-23(25)17-8-6-16(7-9-17)22-11-10-18-15(13-22)12-20-19(21-18)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2
Standard InChI Key REINOGGQHZMBKR-UHFFFAOYSA-N
SMILES C1CN(CC2=CN=C(N=C21)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Canonical SMILES C1CN(CC2=CN=C(N=C21)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features a pyrido[4,3-d]pyrimidine system, a bicyclic structure formed by fusing pyridine and pyrimidine rings. The 5,6,7,8-tetrahydro designation indicates partial saturation of the pyridine ring, reducing aromaticity and enhancing conformational flexibility. Substituents include:

  • Phenyl group at position 2, contributing hydrophobic interactions.

  • 4-Nitrophenyl group at position 6, introducing strong electron-withdrawing effects via the nitro moiety.

Molecular Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC19H16N4O2\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}_{2}
Molecular Weight332.4 g/mol
CAS Number339029-38-8
SolubilityLikely low in aqueous media

The nitro group (-NO2\text{-NO}_{2}) at the para position of the phenyl ring enhances electrophilicity, potentially improving binding affinity in biological systems.

Synthesis and Optimization Strategies

Conventional Synthesis

The standard route involves:

  • Core Formation: Condensation of aminopyridine derivatives with carbonyl-containing precursors to construct the pyrido[4,3-d]pyrimidine scaffold.

  • Substituent Introduction: Sequential Friedel-Crafts or Ullmann coupling reactions to attach phenyl and 4-nitrophenyl groups.

Advanced Methodologies

Recent studies on analogous systems demonstrate the efficacy of alternative techniques:

MethodConditionsYield ImprovementReference
Microwave-Assisted150°C, 20 min, acidic catalyst15–20%
SonochemicalUltrasonic irradiation, water10–25%

For example, microwave irradiation reduces reaction times from hours to minutes while improving yields by up to 20% compared to conventional heating . Sonochemical methods in aqueous media offer greener alternatives, minimizing organic solvent use .

Biological Activity and Mechanistic Insights

Anticancer Prospects

Pyrido-pyrimidine analogs interfere with kinase signaling pathways. Molecular docking studies suggest that the nitro group facilitates interactions with ATP-binding pockets in kinases like EGFR and VEGFR2.

Applications in Materials Science

Coordination Polymers

The compound’s nitrogen-rich structure enables metal coordination, forming polymers with applications in catalysis and sensing. For example, Cu(II) complexes of similar ligands exhibit photocatalytic activity under visible light .

Energetic Materials

Nitroaryl groups are precursors to high-energy-density materials (HEDMs). Thermal stability assessments (TGA/DSC) of related compounds show decomposition temperatures exceeding 250°C, suggesting utility in propellants.

Comparative Analysis with Structural Analogs

6-(4-Nitrophenyl)-2-(2-pyridinyl) Derivative

This analog (CAS 338791-44-9) replaces the 2-phenyl group with pyridinyl, altering electronic properties:

Parameter2-Phenyl Derivative2-Pyridinyl Derivative
Molecular FormulaC19H16N4O2\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}_{2}C18H15N5O2\text{C}_{18}\text{H}_{15}\text{N}_{5}\text{O}_{2}
Molar Mass332.4 g/mol333.34 g/mol
BioactivityAntimicrobial (inferred)Unreported

The pyridinyl variant’s increased nitrogen content may enhance metal-binding capacity but reduce lipophilicity .

Future Research Directions

  • Biological Screening: Systematic evaluation against microbial and cancer cell lines.

  • Synthetic Scalability: Pilot-scale trials of microwave and sonochemical protocols.

  • Computational Modeling: DFT studies to predict reactivity and pharmacokinetics.

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